3,5-Dimethylpyridine-4-carboxylic acid

描述

Molecular Architecture and IUPAC Nomenclature

3,5-Dimethylpyridine-4-carboxylic acid possesses the molecular formula C₈H₉NO₂ with a molecular weight of 151.16 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,5-dimethylisonicotinic acid, reflecting its relationship to isonicotinic acid with additional methyl substitutions. The compound is also known by several synonyms including 3,5-Dimethyl-4-pyridinecarboxylic acid and 4-Pyridinecarboxylic acid, 3,5-dimethyl-.

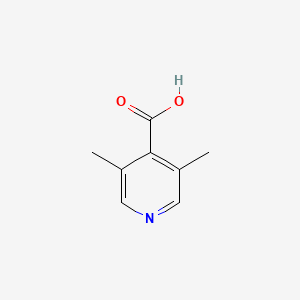

The molecular architecture consists of a six-membered aromatic pyridine ring with nitrogen at position 1, a carboxylic acid group attached at position 4, and methyl groups substituted at positions 3 and 5. The canonical Simplified Molecular Input Line Entry System representation is CC1=CN=CC(=C1C(=O)O)C, which clearly depicts the structural connectivity. The International Chemical Identifier string is InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11), providing a standardized representation of the molecular structure.

The compound bears the Chemical Abstracts Service registry number 544703-96-0, which serves as its unique identifier in chemical databases. The International Chemical Identifier Key BFPAYNUFGZDADB-UHFFFAOYSA-N provides a hashed version of the structural information for rapid database searches.

Table 1: Molecular Identifiers and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Chemical Abstracts Service Number | 544703-96-0 |

| International Union of Pure and Applied Chemistry Name | 3,5-dimethylisonicotinic acid |

| Simplified Molecular Input Line Entry System | CC1=CN=CC(=C1C(=O)O)C |

| International Chemical Identifier Key | BFPAYNUFGZDADB-UHFFFAOYSA-N |

Crystallographic Data and Conformational Analysis

While comprehensive crystallographic data for this compound remains limited in the available literature, the compound exists as a crystalline solid under standard conditions. The molecular geometry can be analyzed through computational methods and comparison with related pyridine carboxylic acid derivatives. The pyridine ring maintains planarity with the carboxylic acid group typically adopting a coplanar arrangement to maximize conjugation with the aromatic system.

The presence of methyl groups at the 3 and 5 positions creates steric interactions that influence the overall molecular conformation. These substituents adopt orientations that minimize steric hindrance while maintaining optimal electronic interactions with the pyridine ring system. The carboxylic acid group can rotate around the carbon-carbon bond connecting it to the pyridine ring, though the preferred conformation places the carbonyl oxygen in a position that allows for potential intramolecular hydrogen bonding interactions.

Predicted collision cross section data provides insights into the three-dimensional structure in gas phase conditions. For the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 152.07060, the predicted collision cross section is 128.5 Ų, while the sodium adduct [M+Na]⁺ at 174.05254 shows a collision cross section of 137.8 Ų. These values reflect the compact nature of the molecular structure and provide validation for computational conformational analyses.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that reflect its unique substitution pattern. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule.

In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals corresponding to the different proton environments. The pyridine ring protons appear as distinct signals reflecting the symmetrical substitution pattern. The methyl groups at positions 3 and 5 generate equivalent signals due to the molecular symmetry, appearing as singlets in the aliphatic region. The carboxylic acid proton typically appears as a broad signal that may be exchangeable with deuterium oxide.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears significantly downfield due to deshielding effects, while the aromatic carbons of the pyridine ring show characteristic chemical shifts influenced by the electron-donating methyl groups and electron-withdrawing carboxylic acid substituent.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 151 for the neutral molecule, with common fragment ions resulting from loss of the carboxylic acid group or methyl substituents. Additional adduct ions include [M+H]⁺ at 152.07060, [M+Na]⁺ at 174.05254, and various other ionic forms that aid in structural confirmation.

Table 2: Mass Spectrometry Adduct Data

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 152.07060 | 128.5 |

| [M+Na]⁺ | 174.05254 | 137.8 |

| [M-H]⁻ | 150.05604 | 130.2 |

| [M+NH₄]⁺ | 169.09714 | 148.1 |

| [M+K]⁺ | 190.02648 | 136.1 |

Thermodynamic Properties (Melting Point, Solubility, Partition Coefficients)

The thermodynamic properties of this compound reflect the balance between intermolecular forces arising from hydrogen bonding capabilities of the carboxylic acid group and the hydrophobic contributions of the methyl substituents and aromatic ring system. These properties are crucial for understanding the compound behavior in various chemical and physical processes.

Melting point data for the compound indicates its solid-state stability and intermolecular interactions. The presence of the carboxylic acid functional group enables hydrogen bonding between molecules, contributing to elevated melting temperatures compared to simple methylated pyridines. The symmetrical substitution pattern with methyl groups at positions 3 and 5 influences crystal packing arrangements and thermal stability.

Solubility characteristics depend significantly on the solvent polarity and hydrogen bonding capability. The carboxylic acid group confers some water solubility through hydrogen bonding interactions, while the aromatic ring and methyl substituents contribute to solubility in organic solvents. The compound exhibits amphoteric properties due to the presence of both the basic pyridine nitrogen and acidic carboxylic acid group, allowing solubility in both acidic and basic aqueous solutions.

Partition coefficients, particularly the octanol-water partition coefficient, provide insights into the compound lipophilicity and potential biological membrane permeability. The balance between the hydrophilic carboxylic acid group and lipophilic aromatic system with methyl substituents determines the overall partitioning behavior. Related compound data suggests a moderate partition coefficient reflecting this structural balance.

Tautomerism and Prototropic Equilibria

This compound exhibits interesting tautomeric behavior and prototropic equilibria that significantly influence its chemical properties and reactivity. The compound contains two ionizable functional groups: the pyridine nitrogen atom that can accept protons and the carboxylic acid group that can donate protons, creating a complex acid-base equilibrium system.

The carboxylic acid group undergoes typical acid-base equilibrium with a pKa value that reflects the electronic influence of the pyridine ring and methyl substituents. The electron-withdrawing nature of the pyridine nitrogen tends to increase the acidity of the carboxylic acid group compared to simple benzoic acids, while the electron-donating methyl groups at positions 3 and 5 partially counteract this effect. This results in a pKa value intermediate between those of unsubstituted isonicotinic acid and highly methylated pyridine carboxylic acids.

The pyridine nitrogen atom can undergo protonation to form the corresponding pyridinium carboxylic acid species. The basicity of the pyridine nitrogen is influenced by the electron-withdrawing carboxylic acid group at position 4, which reduces the electron density on the nitrogen atom and decreases its basicity compared to simple methylated pyridines. The methyl substituents at positions 3 and 5 provide some electron-donating character that partially compensates for this effect.

In aqueous solutions, the compound can exist in multiple ionic forms depending on the solution acidity or alkalinity. At low pH values, both the carboxylic acid group and pyridine nitrogen can be protonated, forming a zwitterionic species. At intermediate pH values, the carboxylic acid group remains deprotonated while the pyridine nitrogen may be protonated. At high pH values, both functional groups exist in their deprotonated forms.

The tautomeric equilibria also extend to potential keto-enol tautomerism, though this is generally unfavorable for carboxylic acids compared to other carbonyl-containing compounds. The aromatic nature of the pyridine ring and the stability of the carboxylic acid functional group strongly favor the normal carboxylic acid tautomer over any potential enol forms.

Table 3: Prototropic Equilibrium States

| Solution Conditions | Carboxylic Acid Group | Pyridine Nitrogen | Predominant Species |

|---|---|---|---|

| Low pH (< pKa₁) | Protonated (-COOH) | Protonated (-NH⁺) | Cationic form |

| Intermediate pH | Deprotonated (-COO⁻) | Protonated (-NH⁺) | Zwitterionic form |

| High pH (> pKa₂) | Deprotonated (-COO⁻) | Neutral (-N) | Anionic form |

属性

IUPAC Name |

3,5-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPAYNUFGZDADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659338 | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544703-96-0 | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxidation of 3,5-Dimethylpyridine Derivatives

Method Overview:

One of the most common approaches involves oxidizing 3,5-dimethylpyridine or its derivatives to introduce the carboxylic acid group at the 4-position. This oxidation can be performed via liquid-phase or vapor-phase processes, employing oxidants such as nitric acid, sulfuric acid, or molecular oxygen in the presence of catalysts.

- U.S. Patent US8575350B2 describes an industrial process employing vapor-phase oxidation of alkyl pyridines using oxygen over vanadia-based catalysts supported on inert materials like alumina, silica, or zeolites. This process achieves high yields (>80%) with excellent selectivity and is suitable for large-scale production.

- Reaction conditions involve multi-layered catalyst packing to ensure uniform temperature profiles, minimizing hot spots and runaway reactions, thus enhancing safety and efficiency.

Reaction Scheme:

$$

\text{3,5-Dimethylpyridine} \xrightarrow[\text{oxidation}]{\text{catalyst, O}_2} \text{3,5-Dimethylpyridine-4-carboxylic acid}

$$

Data Table 1: Oxidation Conditions and Yields

| Parameter | Values | Reference |

|---|---|---|

| Oxidant | Molecular oxygen, nitric acid, sulfuric acid | ,, |

| Catalyst | Vanadia-based catalysts | |

| Temperature | 90–130°C | , |

| Reaction Time | 4–8 hours | , |

| Yield | 66–85% | ,, |

This method emphasizes eco-friendliness, cost-effectiveness, and scalability, making it ideal for industrial applications.

Nitrile Hydrolysis Followed by Oxidation

Method Overview:

Another route involves synthesizing the nitrile precursor, 3,5-dimethylisonicotinonitrile, followed by hydrolysis to the corresponding carboxylic acid.

- ChemicalBook reports a synthesis starting from 3,5-dimethylisonicotinonitrile, obtained via condensation of appropriate aldehydes and ammonia, followed by hydrolysis under acidic or basic conditions to yield the acid.

- Hydrolysis conditions typically involve refluxing with acids like hydrochloric acid or bases such as sodium hydroxide, with yields around 60–70%.

Reaction Scheme:

$$

\text{3,5-Dimethylisonicotinonitrile} \xrightarrow[\text{hydrolysis}]{\text{HCl or NaOH}} \text{this compound}

$$

Data Table 2: Nitrile Hydrolysis Parameters

| Parameter | Values | Reference |

|---|---|---|

| Hydrolysis reagent | HCl or NaOH | , |

| Temperature | 80–120°C | , |

| Reaction time | 6–12 hours | , |

| Yield | 60–70% | , |

This pathway is advantageous when nitrile intermediates are readily available or can be synthesized efficiently.

Multi-step Synthesis from Substituted Pyridines

Method Overview:

Advanced synthetic routes involve stepwise transformations starting from substituted pyridines, such as methylation, nitration, and subsequent oxidation or functional group modifications.

- Patents describe methods where methylation of pyridine rings is followed by selective oxidation to introduce the carboxyl group at the 4-position.

- For example, methylation using methyl iodide or dimethyl sulfate, followed by oxidation with oxidants like potassium permanganate or hydrogen peroxide, can produce the target acid.

Reaction Scheme:

$$

\text{Pyridine derivative} \xrightarrow[\text{methylation}]{\text{alkylation}} \text{methylated pyridine} \xrightarrow[\text{oxidation}]{\text{H}2\text{O}2, KMnO}_4} \text{this compound}

$$

Data Table 3: Multi-step Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methylation | Methyl iodide, base (K₂CO₃) | 85–90 | , |

| Oxidation | Hydrogen peroxide or KMnO₄ | 70–80 | , |

This method allows precise control over substitution patterns but involves multiple steps.

Biological and Biocatalytic Methods

Research into biocatalytic synthesis is emerging, utilizing enzymes or microorganisms capable of oxidizing methylated pyridines. Although still in experimental stages, these methods promise environmentally benign processes with high selectivity.

Summary and Comparative Analysis

| Method | Advantages | Disadvantages | Suitable For |

|---|---|---|---|

| Oxidation of alkyl pyridines | High yield, scalable, eco-friendly | Requires specialized catalysts, high temperature | Industrial large-scale production |

| Nitrile hydrolysis | Good selectivity, straightforward intermediate access | Longer reaction times, moderate yields | Laboratory, pilot-scale |

| Multi-step synthesis | Precise control, functional group diversity | Complex, multi-step, time-consuming | Research, custom synthesis |

| Biocatalytic methods | Environmentally friendly, high selectivity | Experimental, limited scale | Future applications |

化学反应分析

Types of Reactions:

Oxidation: 3,5-Dimethylpyridine-4-carboxylic acid can undergo oxidation reactions, where the methyl groups may be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3,5-dimethylpyridine-4-methanol under suitable conditions.

Substitution: It can participate in substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products:

Oxidation: Formation of 3,5-dimethylpyridine-4-carboxaldehyde or 3,5-dimethylpyridine-4-dicarboxylic acid.

Reduction: Formation of 3,5-dimethylpyridine-4-methanol.

Substitution: Formation of esters, amides, and other derivatives

科学研究应用

Organic Synthesis

3,5-Dimethylpyridine-4-carboxylic acid serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Knoevenagel Condensation: This reaction involves the condensation of carbon acids with aldehydes to produce α,β-unsaturated compounds.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form aldehydes or dicarboxylic acids and can be reduced to produce alcohol derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug synthesis. Its derivatives may exhibit specific biological activities, making them candidates for pharmaceutical development .

Agrochemicals

The compound is utilized in producing agrochemicals. Its derivatives can be essential components in formulations designed for agricultural applications, enhancing crop protection and growth .

Case Study 1: Synthesis of Pharmaceutical Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel anti-inflammatory agents. The compound's ability to undergo various transformations allowed researchers to develop compounds with enhanced efficacy and reduced side effects.

Case Study 2: Agrochemical Formulations

Research highlighted the incorporation of derivatives of this compound into pesticide formulations. These formulations showed improved effectiveness against specific pests while being less harmful to beneficial insects.

作用机制

The mechanism by which 3,5-dimethylpyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the pyridine ring can participate in π-π stacking and other non-covalent interactions .

相似化合物的比较

3,5-Dimethylpyrazole-4-carboxylic Acid (CAS: 113808-86-9)

- Molecular Formula : C₆H₇N₂O₂

- Molecular Weight : 139.13 g/mol

- Key Differences :

- Applications : Used in coordination chemistry and as a ligand for metal complexes due to its nitrogen-rich structure.

4,5-Dimethoxy-2-pyridinecarboxylic Acid (CAS: 1256820-18-4)

- Molecular Formula: C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- Key Differences :

- Applications : Explored in medicinal chemistry for kinase inhibition studies.

3-(3,5-Dimethylphenyl)pyridine-4-carboxylic Acid (CAS: 1261967-56-9)

- Molecular Formula: C₁₄H₁₃NO₂

- Molecular Weight : 227.26 g/mol

- Key Differences :

- Applications: Potential use in materials science for organic semiconductors.

3,5-Dibromo-4-hydroxypyridine-2-carboxylic Acid

- Molecular Formula: C₆H₃Br₂NO₃

- Molecular Weight : 296.90 g/mol

- A hydroxyl group at position 4 introduces additional hydrogen-bonding sites, improving solubility in polar solvents compared to methyl-substituted analogs .

- Applications : Investigated as an intermediate in antibiotic synthesis.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 544703-96-0 | C₈H₉NO₂ | 151.16 | 1.396 | Not reported | 3,5-CH₃, 4-COOH |

| 3,5-Dimethylpyrazole-4-carboxylic acid | 113808-86-9 | C₆H₇N₂O₂ | 139.13 | 1.40 | Not reported | Pyrazole ring, 3,5-CH₃ |

| 4,5-Dimethoxy-2-pyridinecarboxylic acid | 1256820-18-4 | C₈H₉NO₄ | 183.16 | ~1.1* | 33 g/L (25°C) | 4,5-OCH₃, 2-COOH |

| 3-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid | 1261967-56-9 | C₁₄H₁₃NO₂ | 227.26 | 3.06 | Not reported | 3-(3,5-dimethylphenyl), 4-COOH |

| 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid | N/A | C₆H₃Br₂NO₃ | 296.90 | ~2.5* | Moderate (polar solvents) | 3,5-Br, 4-OH, 2-COOH |

*Estimated based on substituent contributions.

Research Findings and Trends

- Electronic Effects : Methyl groups in this compound donate electron density to the pyridine ring, stabilizing intermediates in nucleophilic substitution reactions. Methoxy and bromo substituents in analogs exhibit contrasting electronic effects, influencing reaction pathways .

- Solubility : Polar groups (e.g., -OH, -OCH₃) improve aqueous solubility, while lipophilic groups (e.g., phenyl, -CH₃) enhance membrane permeability. This trade-off is critical in drug design .

- Synthetic Utility : this compound serves as a precursor for heterocyclic derivatives, while brominated analogs are leveraged in cross-coupling reactions .

生物活性

3,5-Dimethylpyridine-4-carboxylic acid (C8H9NO2) is an organic compound characterized by a pyridine ring with two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 4th position. This compound has garnered attention in medicinal chemistry and various industrial applications due to its potential biological activities.

- Molecular Formula: C8H9NO2

- Molecular Weight: 151.16 g/mol

- Density: 1.183 g/cm³

The structure of this compound facilitates its interaction with biological targets, making it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .

Pyridine derivatives, including this compound, can interact with various biological targets such as enzymes and receptors. The compound is known to undergo Knoevenagel condensation, which allows it to influence cellular processes by interacting with aldehydes and other carbon acid compounds .

Pharmacokinetics

The compound's physical properties suggest good bioavailability, which is essential for its potential therapeutic applications. Its ability to participate in biochemical pathways makes it a candidate for further research in drug development .

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of derivatives related to this compound. For instance, compounds derived from similar structures demonstrated significant antioxidant activity in DPPH free radical scavenging assays. One study reported an IC50 value of 18.17 µg/mL for a derivative, indicating strong antioxidant capabilities .

Tyrosinase Inhibition

Molecular docking studies have shown that certain derivatives exhibit high binding affinities to mushroom tyrosinase (PDB ID: 2Y9X), suggesting potential as tyrosinase inhibitors. The highest binding affinity recorded was −8.4 Kcal/mol, indicating that modifications at specific positions can enhance inhibitory effects against this enzyme .

Antimicrobial Activity

Research has also indicated that derivatives of this compound possess antimicrobial properties. A study focused on the synthesis of pyridyl amides showed promising results against Pseudomonas aeruginosa, highlighting the broad-spectrum antimicrobial activity of these compounds .

Summary of Biological Activities

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antioxidant | DPPH Free Radical Scavenging | IC50 = 18.17 µg/mL |

| Tyrosinase Inhibition | Molecular Docking | Binding Affinity = −8.4 Kcal/mol |

| Antimicrobial | In vitro Testing | Effective against P. aeruginosa |

Case Study 1: Antioxidant Potential

In a comparative study of various pyridine derivatives, researchers synthesized multiple compounds based on the structure of this compound. The most effective derivative showed an IC50 value comparable to standard antioxidants like ascorbic acid, demonstrating its potential for therapeutic applications in oxidative stress-related conditions .

Case Study 2: Tyrosinase Inhibition

A detailed molecular docking study was conducted to evaluate the interactions between modified derivatives of this compound and mushroom tyrosinase. The study revealed that specific functional groups significantly enhance binding affinity and inhibitory activity, suggesting pathways for developing new skin-whitening agents or treatments for hyperpigmentation disorders .

常见问题

Q. What are the common synthetic routes for 3,5-dimethylpyridine-4-carboxylic acid, and how can intermediates be validated?

- Methodological Answer : A widely used approach involves the functionalization of pyridine precursors. For example, 3,5-dimethylpyridin-4-amine (a potential intermediate) can undergo carboxylation via a Pd-catalyzed carbonylation reaction under CO pressure . Alternatively, hydrolysis of ester derivatives (e.g., methyl 3,5-dimethylpyridine-4-carboxylate) using aqueous NaOH in methanol at reflux can yield the carboxylic acid . To validate intermediates, employ LC-MS for molecular weight confirmation and H NMR to assess substitution patterns (e.g., methyl group integration at positions 3 and 5) .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : After synthesis, purification via recrystallization is recommended. Use a mixed solvent system (e.g., ethanol/water) to optimize crystal formation. For contaminants with similar polarity, employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) for separation . Note that commercial suppliers often do not provide analytical data, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on structurally related pyridine derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye irritation, as analogs are classified as irritants (H315, H319) .

- Store under inert gas (argon) at 2–8°C to prevent degradation .

- Conduct stability tests via TGA/DSC to assess thermal decomposition risks before scaling reactions .

Advanced Research Questions

Q. How can researchers address isomeric contamination in this compound synthesis?

- Methodological Answer : Isomeric byproducts (e.g., 2,4-dimethyl isomers) may arise during carboxylation. Use C NMR to distinguish between substitution patterns, as the carboxylic carbon in position 4 exhibits a distinct downfield shift (~170 ppm) . For crystalline samples, single-crystal X-ray diffraction can resolve positional ambiguities . If contamination persists, optimize reaction conditions (e.g., temperature, catalyst loading) to favor regioselectivity .

Q. What computational methods are suitable for studying the reaction mechanism of this compound formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers for carboxylation steps. Focus on intermediates like Pd-CO complexes in carbonylation reactions. Compare computed IR spectra with experimental data to validate mechanistic pathways . For steric effects from methyl groups, employ molecular dynamics simulations to assess conformational stability .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PIM1) using fluorescence polarization assays. Derivatives with sulfonyl or amide substituents show enhanced binding in related compounds .

- Cellular Uptake : Use radiolabeled analogs (e.g., C-carboxylic acid) to quantify permeability in Caco-2 cell monolayers .

- Structural Analysis : Perform docking studies with PyMOL or AutoDock to predict interactions with target proteins (e.g., binding to ATP pockets) .

Q. What analytical strategies resolve contradictions in stability data for this compound?

- Methodological Answer : Conflicting stability reports may arise from polymorphic forms or moisture sensitivity. Conduct:

- Accelerated Aging Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via UPLC-TOF-MS .

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity, as water absorption can catalyze decarboxylation .

- Solid-State NMR : Compare amorphous vs. crystalline forms, which may exhibit divergent stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。